molecular formula C16H13N5O3S2 B2918672 N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351618-24-0

N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2918672
CAS No.: 1351618-24-0
M. Wt: 387.43
InChI Key: AFYZJSLMQDDAPI-UHFFFAOYSA-N
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Description

N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3S2 and its molecular weight is 387.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Related compounds such as6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Mode of Action

A similar compound, referred to asJ27 , has been found to decrease the release of TNF-α and IL-6 in mouse and human cells . This suggests that the compound might interact with its targets to modulate the release of these cytokines, thereby influencing the inflammatory response.

Biochemical Pathways

The compound appears to affect the NF-κB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. By modulating this pathway, the compound could potentially influence a wide range of biological processes.

Pharmacokinetics

The compoundJ27 has been found to have good bioavailability (30.74%) , suggesting that this compound might also exhibit favorable ADME properties.

Result of Action

The compound’s action results in a decrease in the release of TNF-α and IL-6 , which are key mediators of inflammation. This suggests that the compound could potentially have anti-inflammatory effects.

Properties

IUPAC Name

N-[5-(6-oxo-1H-pyridazine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S2/c22-13-4-3-10(19-20-13)15(24)21-6-5-9-12(8-21)26-16(17-9)18-14(23)11-2-1-7-25-11/h1-4,7H,5-6,8H2,(H,20,22)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYZJSLMQDDAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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